molecular formula C7H6N2O3S B13909843 4-Amino-1,2lambda6,3-benzoxathiazine-2,2-dione

4-Amino-1,2lambda6,3-benzoxathiazine-2,2-dione

Cat. No.: B13909843
M. Wt: 198.20 g/mol
InChI Key: DDDXYJTZHWCMFC-UHFFFAOYSA-N
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Description

4-Amino-1,2lambda6,3-benzoxathiazine-2,2-dione is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2lambda6,3-benzoxathiazine-2,2-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing amino and thiol groups in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2lambda6,3-benzoxathiazine-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoxathiazine derivatives.

Scientific Research Applications

4-Amino-1,2lambda6,3-benzoxathiazine-2,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-1,2lambda6,3-benzoxathiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1,2lambda6,3-benzothiazine-2,2-dione
  • 4-Amino-1,2lambda6,3-benzothiadiazine-2,2-dione

Uniqueness

4-Amino-1,2lambda6,3-benzoxathiazine-2,2-dione is unique due to its specific structural features, such as the presence of both amino and oxathiazine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

2,2-dioxo-1,2λ6,3-benzoxathiazin-4-amine

InChI

InChI=1S/C7H6N2O3S/c8-7-5-3-1-2-4-6(5)12-13(10,11)9-7/h1-4H,(H2,8,9)

InChI Key

DDDXYJTZHWCMFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)O2)N

Origin of Product

United States

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